3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-(2-hydroxypropyl)benzamide
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Overview
Description
3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-(2-hydroxypropyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aziridine ring, a cyclopropylmethyl group, and a benzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-(2-hydroxypropyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate epoxide with an amine under basic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halide.
Attachment of the Benzamide Moiety: The benzamide moiety can be attached through an amide coupling reaction using a suitable benzoyl chloride derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-(2-hydroxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-(2-hydroxypropyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-(2-hydroxypropyl)benzamide involves its interaction with specific molecular targets and pathways. The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects such as enzyme inhibition or DNA cross-linking. The cyclopropylmethyl group and benzamide moiety may also contribute to its overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-(2-hydroxyethyl)benzamide
- 3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-(2-hydroxypropyl)aniline
Uniqueness
3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-(2-hydroxypropyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and target specificity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N-(2-hydroxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12(20)8-18-17(21)14-3-2-4-16(7-14)22-11-15-10-19(15)9-13-5-6-13/h2-4,7,12-13,15,20H,5-6,8-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWXPISPPJEZMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)OCC2CN2CC3CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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